molecular formula C17H21ClN4O3 B2603756 benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1190015-70-3

benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2603756
CAS RN: 1190015-70-3
M. Wt: 364.83
InChI Key: DCKNNMAJLJHORG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H21ClN4O3 and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized. These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some of these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Antiproliferative Activity

These compounds have also demonstrated antiproliferative activity. A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Antitumor Activity

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Microtubule-Targeting Agents

Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . Several of these agents are either in clinical trials or already approved for clinical use .

Design of Antitubulin Molecules

These compounds have been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules, to further explore the utility of indoles as anticancer agents .

Synthesis of Fused Heteroaryl Moieties

The 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . This synthesis process could be useful in the development of other similar compounds.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3.ClH/c1-2-19-6-5-18-17(19)21-9-7-20(8-10-21)16(22)13-3-4-14-15(11-13)24-12-23-14;/h3-6,11H,2,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKNNMAJLJHORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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